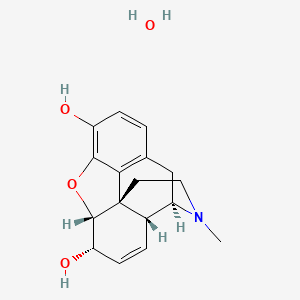
Morphine monohydrate
Overview
Description
Morphine monohydrate is a naturally occurring opiate found in the opium poppy (Papaver somniferum). It is primarily used as an analgesic for the relief of moderate to severe pain. This compound acts directly on the central nervous system to relieve pain and is often used in clinical settings for pain management in conditions such as myocardial infarction, kidney stones, and during labor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morphine and its derivatives has been a subject of extensive research. The total synthesis of morphine involves multiple steps, starting from simple organic molecules. One of the classical methods involves the synthesis of morphine from thebaine, another alkaloid found in the opium poppy. The process includes several steps such as oxidation, reduction, and cyclization reactions .
Industrial Production Methods
Industrial production of morphine typically involves the extraction of the compound from opium poppy latex. The latex is processed to isolate morphine, which is then purified through various chemical processes. The extracted morphine can be converted into different salts, such as morphine sulfate or morphine hydrochloride, for medical use .
Chemical Reactions Analysis
Types of Reactions
Morphine monohydrate undergoes various chemical reactions, including:
Oxidation: Morphine can be oxidized to form compounds such as morphine-N-oxide.
Reduction: Reduction of morphine can lead to the formation of dihydromorphine.
Substitution: Morphine can undergo substitution reactions, particularly at the nitrogen atom, to form derivatives like N-phenethylmorphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
Oxidation: Morphine-N-oxide
Reduction: Dihydromorphine
Substitution: N-phenethylmorphine
Scientific Research Applications
Morphine monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives.
Biology: Studied for its effects on the central nervous system and its interaction with opioid receptors.
Medicine: Extensively used in pain management and palliative care.
Industry: Used in the production of various pharmaceutical formulations
Mechanism of Action
Morphine monohydrate exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesia, sedation, and euphoria. The binding of morphine to these receptors inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain .
Comparison with Similar Compounds
Similar Compounds
Codeine: Another naturally occurring opiate with similar analgesic properties but less potent than morphine.
Hydromorphone: A semi-synthetic derivative of morphine with higher potency.
Oxymorphone: Similar to hydromorphone but with different pharmacokinetic properties
Uniqueness
Morphine monohydrate is unique due to its high efficacy in pain relief and its ability to be used in various formulations for different routes of administration. Its natural occurrence and historical significance also set it apart from other synthetic opioids .
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H2/t10-,11+,13-,16-,17-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXRQFVHZFEWSY-VYKNHSEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6009-81-0 | |
| Record name | Morphine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-diol,7,8-didehydro-4,5-epoxy-17-methyl-(5-alpha,6-alpha)-morphinan-mono | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORPHINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41TQ665R1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


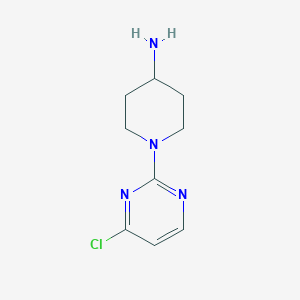
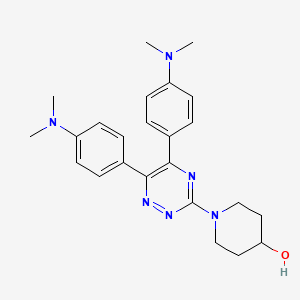
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B3354511.png)

![1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B3354521.png)
![Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-](/img/structure/B3354529.png)
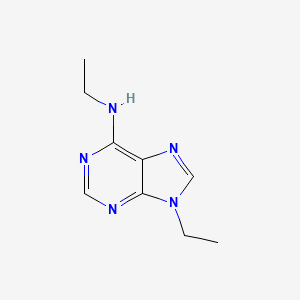

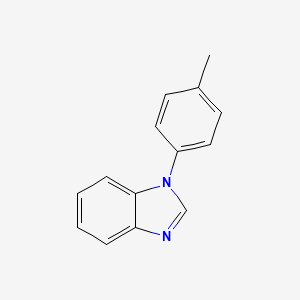
![1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B3354560.png)

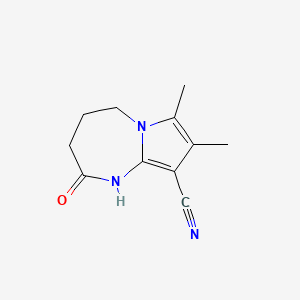
![5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-](/img/structure/B3354584.png)
![5-fluoro-1H-imidazo[4,5-b]pyridine](/img/structure/B3354588.png)
